H-Lys(Fmoc)-OtBu.HCl

Solid-Phase Peptide Synthesis Orthogonal Protection Lysine Derivatives

H-Lys(Fmoc)-OtBu.HCl delivers inverted orthogonal protection—free α-amine for immediate coupling and Fmoc on the ε-side-chain for selective piperidine deprotection. This regiospecific pattern is structurally impossible with standard Fmoc-Lys(Boc)-OH and is essential for convergent SPPS, fragment condensation, and site-selective lysine modification in therapeutic peptides (e.g., semaglutide, eptifibatide). The OtBu ester enables acid-labile global deprotection under TFA. Supplied as the HCl salt for enhanced crystallinity and handling stability. Available in research-grade (98%) and cGMP bulk quantities with DMF filing support for regulatory-compliant API manufacturing.

Molecular Formula C25H33ClN2O4
Molecular Weight 461
CAS No. 330795-57-8
Cat. No. B2790504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Lys(Fmoc)-OtBu.HCl
CAS330795-57-8
Molecular FormulaC25H33ClN2O4
Molecular Weight461
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
InChIInChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(26)14-8-9-15-27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m0./s1
InChIKeyODVRYXVAUBMJLL-FTBISJDPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

H-Lys(Fmoc)-OtBu.HCl (CAS 330795-57-8): Orthogonally Protected Lysine Building Block for Fmoc/tBu Solid-Phase Peptide Synthesis


H-Lys(Fmoc)-OtBu.HCl (CAS 330795-57-8) is a protected L-lysine derivative designed for Fmoc/tBu solid-phase peptide synthesis (SPPS), featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the ε-amino side chain and an acid-labile tert-butyl ester (OtBu) on the α-carboxyl group, supplied as the hydrochloride salt for enhanced crystallinity and handling stability [1] . This compound belongs to the Fmoc-amino acid building block class and is distinguished from the more common Fmoc-Lys(Boc)-OH by its inverted protection scheme, which enables orthogonal deprotection strategies in both solid-phase and solution-phase peptide assembly workflows [1].

Why Generic Substitution of H-Lys(Fmoc)-OtBu.HCl with Standard Lysine Building Blocks Is Not Feasible


The inverted orthogonal protection of H-Lys(Fmoc)-OtBu.HCl — with Fmoc on the ε-amino side chain rather than the α-amino group — confers synthetic capabilities that cannot be replicated using standard lysine building blocks such as Fmoc-Lys(Boc)-OH or Boc-Lys(Fmoc)-OH. In Fmoc-Lys(Boc)-OH, the α-amine is Fmoc-protected and the ε-amine is Boc-protected, requiring the entire peptide chain to be assembled before side-chain modification . In contrast, H-Lys(Fmoc)-OtBu.HCl presents a free α-amine for immediate coupling while retaining an Fmoc-protected ε-amine that can be selectively deprotected under basic conditions (typically 20% piperidine in DMF) at any stage of synthesis, independent of acid-labile side-chain protecting groups . This regiospecific protection pattern is essential for convergent synthesis strategies, fragment condensation, and site-selective lysine modification where the peptide backbone must be extended from the α-position prior to ε-side-chain functionalization. Substitution with any lysine derivative lacking this precise orthogonal arrangement fundamentally alters the synthetic route and cannot achieve the same sequence of deprotection and coupling steps .

H-Lys(Fmoc)-OtBu.HCl (CAS 330795-57-8): Quantitative Differential Evidence Against Comparator Compounds


Orthogonal Protection Pattern Differentiation: H-Lys(Fmoc)-OtBu.HCl vs. Fmoc-Lys(Boc)-OH

H-Lys(Fmoc)-OtBu.HCl employs a protection pattern in which the ε-amino side chain is protected with the base-labile Fmoc group while the α-carboxyl is protected as the acid-labile tert-butyl ester . This configuration stands in direct contrast to Fmoc-Lys(Boc)-OH, the predominant lysine building block in Fmoc-SPPS, which places Fmoc on the α-amine and Boc on the ε-amine [1] . In a survey of 53 different peptide synthesis laboratories, Fmoc-Lys(Boc)-OH was the lysine building block used in nearly all Fmoc-based syntheses, establishing it as the de facto industry standard comparator [1]. H-Lys(Fmoc)-OtBu.HCl represents a specialized orthogonal variant employed when the synthetic strategy demands a free α-amine for initial coupling and a protected ε-amine for subsequent selective deprotection .

Solid-Phase Peptide Synthesis Orthogonal Protection Lysine Derivatives

Salt Form Physical Property Differentiation: HCl Salt vs. Free Base Handling Characteristics

H-Lys(Fmoc)-OtBu is supplied as the hydrochloride salt (HCl), which confers enhanced crystallinity and handling stability compared to the free base form . The hydrochloride salt of this compound has a molecular weight of 461.0 g/mol, whereas the corresponding free base (CAS 754175-99-0) has a molecular weight of 424.5 g/mol [1]. The salt form is the predominant commercially supplied version (≥98% purity specification), with the free base serving primarily as an analytical reference standard rather than a synthetic building block .

Peptide Synthesis Amino Acid Derivatives Solid-Phase Chemistry

Pharmaceutical Peptide Intermediate Specification: cGMP-Grade Procurement Differentiator

H-Lys(Fmoc)-OtBu.HCl is commercially available in cGMP (current Good Manufacturing Practice) grade suitable for pharmaceutical peptide intermediate applications, including Drug Master File (DMF) filing support and IND/NDA submissions . This compound serves as a critical building block in the synthesis of therapeutic peptides including semaglutide [1] and eptifibatide [2], where cGMP-grade raw materials are mandatory for regulatory compliance. Industrial-scale supply is available at 2.50 kg total stock capacity with purity specifications of ≥95% for bulk quantities (500 g scale) and 98% for research-scale packaging (250 mg to 100 g) .

Peptide API Manufacturing cGMP Compliance Therapeutic Peptides

Optimal Application Scenarios for H-Lys(Fmoc)-OtBu.HCl (CAS 330795-57-8) Based on Verified Differential Evidence


Convergent Fragment Synthesis Requiring α-Coupling Before ε-Side-Chain Functionalization

In convergent peptide synthesis strategies where a lysine-containing fragment must first be coupled through its α-amine while preserving the ε-amine for later selective modification, H-Lys(Fmoc)-OtBu.HCl provides the essential regiospecific protection pattern: a free α-amine available for immediate coupling and an Fmoc-protected ε-amine that can be deprotected orthogonally with piperidine without affecting acid-labile side-chain protecting groups elsewhere in the sequence . This capability is structurally impossible to achieve with standard Fmoc-Lys(Boc)-OH, where the α-amine is Fmoc-protected and must be deprotected prior to any α-coupling .

Pharmaceutical Peptide API Manufacturing Requiring cGMP-Grade Building Blocks

For industrial-scale manufacturing of therapeutic peptides such as semaglutide and eptifibatide, H-Lys(Fmoc)-OtBu.HCl is available in cGMP grade with Drug Master File (DMF) filing support, enabling direct integration into regulatory-compliant production workflows [1]. The compound is supplied with purity specifications of 95% for bulk (500 g) and 98% for research-scale quantities, with industrial stock capacity at 2.50 kg , meeting the procurement requirements for clinical trial material production and commercial peptide API synthesis.

Solution-Phase Peptide Synthesis with Orthogonal Deprotection Requirements

In solution-phase peptide synthesis, the orthogonal protection of H-Lys(Fmoc)-OtBu.HCl — Fmoc on ε-amine (base-labile) and OtBu on α-carboxyl (acid-labile) — enables sequential deprotection and coupling steps that are not constrained by solid support attachment . This compound has been explicitly utilized in the liquid-phase synthesis of eptifibatide (Integrilin), where H-Lys(Fmoc)-OMe (a closely related derivative with methyl ester instead of tert-butyl ester) served as a key intermediate for fragment condensation [1]. The tert-butyl ester variant provides enhanced acid-lability for final global deprotection under standard TFA conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Lys(Fmoc)-OtBu.HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.